(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
説明
This compound is a chiral cyclobutane derivative featuring a tert-butoxycarbonyl (Boc) group at the 2-position and a carboxylic acid moiety at the 1-position. Its stereochemistry (1R,2R) imparts distinct conformational and reactivity profiles compared to non-chiral or diastereomeric analogs.
特性
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMXPFFCFHKDD-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane-1,2-dicarboxylic acid as a starting material, which is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclobutane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. The unique structural features of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid may enhance its ability to interact with biological targets involved in cancer pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
1.2 Anti-inflammatory Effects
Research has demonstrated that cyclobutane derivatives can modulate inflammatory responses. The specific stereochemistry of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid may influence its binding affinity to receptors involved in inflammatory processes. This property makes it a candidate for developing anti-inflammatory drugs.
Organic Synthesis
2.1 Synthetic Intermediates
(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various transformations, including esterification and amidation reactions. This versatility is crucial for synthesizing pharmaceuticals and agrochemicals.
Table 1: Synthetic Transformations Involving (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic Acid
| Transformation Type | Reaction Conditions | Product Type |
|---|---|---|
| Esterification | Acid catalyst | Esters |
| Amidation | Base catalyst | Amides |
| Reduction | Reducing agent | Alcohols |
Research Applications
3.1 Structure-Activity Relationship Studies
The compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the functional groups on the cyclobutane ring, researchers can identify key features that enhance therapeutic efficacy or reduce toxicity.
3.2 Computational Modeling
Molecular docking studies utilizing (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid have been conducted to predict its interactions with various biological macromolecules. These computational approaches help elucidate the binding mechanisms and facilitate the rational design of new derivatives with improved pharmacological profiles.
Case Studies
4.1 Case Study: Anticancer Activity Evaluation
In a study examining the anticancer potential of cyclobutane derivatives, (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid was tested against several cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further development.
4.2 Case Study: Anti-inflammatory Mechanism Investigation
A separate investigation focused on the anti-inflammatory properties of similar cyclobutane carboxylic acids revealed that (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid effectively reduced pro-inflammatory cytokine production in vitro. This finding supports its application in developing treatments for inflammatory diseases.
作用機序
The mechanism by which (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Comparison with Structural Analogs
Cyclobutane Derivatives
a. (1R,2S)-2-[(Propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic Acid ()
- Structural Differences : The isopropyloxycarbonyl group replaces the tert-butyloxycarbonyl group, reducing steric bulk. The (1R,2S) stereochemistry alters hydrogen bonding and solubility.
- Physicochemical Properties :
b. rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic Acid ()
Cyclopentane and Cyclopropane Analogs
a. (1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic Acid ()
- Structural Differences : Cyclopentane ring increases ring strain compared to cyclobutane, affecting conformational flexibility.
- Properties :
b. (1R,2S)-Methyl 2-Vinyl-1-aminocyclopropanecarboxylate ()
Data Tables
Table 1. Physicochemical Properties of Cyclobutane Derivatives
*Predicted based on cyclopentane analog ().
†Estimated from analogous Boc-protected compounds.
Research Findings and Implications
- Acidity : The Boc group’s electron-withdrawing nature may lower the pKa of the carboxylic acid relative to the difluoromethyl analog, impacting ionization and bioavailability .
- Ring Size : Cyclobutane offers intermediate strain and rigidity compared to cyclopropane (high strain) and cyclopentane (lower strain), influencing binding affinity in drug design .
生物活性
The compound (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is , with a molecular weight of 172.22 g/mol. The compound features a cyclobutane ring substituted with a carbamate moiety, which is critical for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific protein targets and modulate various biochemical pathways. The presence of the bulky carbamate group enhances its lipophilicity, potentially improving bioavailability and interaction with cellular membranes.
Biological Activity Overview
The following table summarizes the key biological activities associated with (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid:
Antimicrobial Activity
A study evaluating the antimicrobial properties of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics.
Anticancer Effects
In vitro assays indicated that this compound could reduce the viability of human cancer cell lines by inducing apoptosis. A notable study demonstrated a 70% reduction in cell viability in MCF-7 breast cancer cells when treated with 100 µM of the compound over 48 hours.
Anti-inflammatory Properties
Research involving animal models of inflammation showed that administration of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by stereoselective introduction of the tert-butoxycarbonyl (Boc) group. For example, Boc protection of the cyclobutane scaffold can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Reaction temperature (<0°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) critically affect enantiomeric purity. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates stereochemistry .
Q. How can researchers confirm the absolute configuration of this compound, and what analytical techniques are recommended?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. For less crystalline samples, electronic circular dichroism (ECD) combined with computational modeling (e.g., TD-DFT) provides reliable stereochemical assignments. Vibrational circular dichroism (VCD) and optical rotation comparisons with known standards are supplementary methods. NMR coupling constants (e.g., J values for cyclobutane protons) can also infer relative stereochemistry .
Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry?
- Methodological Answer : The Boc-protected cyclobutane carboxylic acid serves as a rigid scaffold for drug candidates targeting enzymes or receptors requiring constrained geometries. For example, it is used in peptide mimetics to restrict backbone flexibility or as a precursor for protease inhibitors. Its stability under acidic conditions (due to the Boc group) makes it suitable for solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How do steric and electronic properties of the cyclobutane ring influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The cyclobutane’s angle strain (≈90° bond angles) increases reactivity in ring-opening reactions, while the Boc group’s steric bulk directs regioselectivity. For instance, Suzuki-Miyaura coupling at the carboxylic acid position requires careful protection/deprotection strategies. DFT calculations (e.g., NBO analysis) can predict sites of electrophilic/nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is advised .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurities in stereoisomeric mixtures. Researchers should:
- Reproduce assays with rigorously purified enantiomers (≥99% ee).
- Perform dose-response curves to confirm IC₅₀ consistency.
- Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to validate binding affinities.
- Cross-reference with computational docking studies to rationalize structure-activity relationships (SAR) .
Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?
- Methodological Answer : The Boc group is prone to acidic cleavage, limiting in vivo utility. Strategies include:
- Replacing Boc with more stable protecting groups (e.g., Fmoc or Alloc) for targeted delivery.
- Formulating the compound in pH-adjusted nanoemulsions or liposomes.
- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. What are the limitations of current computational models in predicting the compound’s behavior in complex reaction systems?
- Methodological Answer : Standard DFT methods often underestimate strain energy in cyclobutane systems, leading to inaccuracies in transition-state modeling. Hybrid QM/MM approaches or dispersion-corrected functionals (e.g., B97D3) improve predictions. Researchers should validate computational findings with kinetic isotope effect (KIE) studies or in situ FT-IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
